![molecular formula C12H14N4O3S B3013900 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide CAS No. 899988-39-7](/img/structure/B3013900.png)

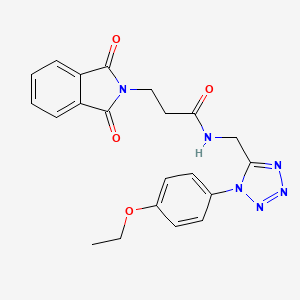

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide" is a derivative of pyrimidine, a class of heterocyclic aromatic organic compounds. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities, including antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties .

Synthesis Analysis

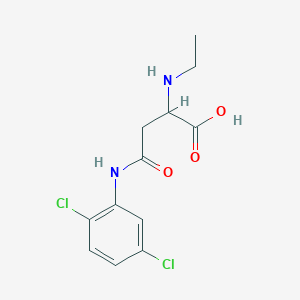

The synthesis of pyrimidine derivatives often involves the reaction of various intermediates with specific reagents under controlled conditions. For instance, novel 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines were synthesized from a key intermediate, 2-(pivaloylamino)-4-oxo-6-methylpyrrolo[2,3-d]-pyrimidine, by appending aryl thiols to the 5-position via an oxidative addition reaction . Similarly, sulfanyl pyrimidin-4(3H)-one derivatives were synthesized by reacting compounds with different bromides, yielding various substituted pyrimidinones . Another efficient method for synthesizing N-aryl-6-methylsulfanyl-4-oxopyrimidine-5-carbonitriles involved the reaction of dimethyl N-cyanodithioiminocarbonate with substituted cyanoacetanilides .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be inclined at various angles relative to other aromatic rings in the molecule. For example, crystal structures of certain (diaminopyrimidin-2-yl)thioacetamide derivatives showed the pyrimidine ring inclined to the benzene or naphthalene ring systems by angles ranging from 55.5° to 67.84° . These structures often exhibit intramolecular hydrogen bonding, which stabilizes their folded conformations .

Chemical Reactions Analysis

Pyrimidine derivatives can act as inhibitors for various enzymes, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical in the synthesis of thymidine and purine nucleotides, respectively. Some analogues with specific substituents showed potent inhibitory activity against human TS, suggesting their potential as antitumor agents . The reactivity of these compounds can be influenced by the nature of the substituents on the sulfur atom and the overall molecular conformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure and substituents. The intramolecular and intermolecular hydrogen bonding patterns can affect these properties by influencing the crystal packing and molecular interactions within the compound . Additionally, the presence of electronegative atoms like fluorine can alter the electronic distribution and reactivity of the molecule, as seen in the study of antiviral active molecules against SARS-CoV-2 .

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Studies have elucidated the crystal structures of compounds similar to "2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide," revealing insights into their molecular conformations and intermolecular interactions. For instance, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides show a folded conformation about the methylene C atom, with significant intramolecular N—H⋯N hydrogen bonding stabilizing this folded conformation (Subasri et al., 2016).

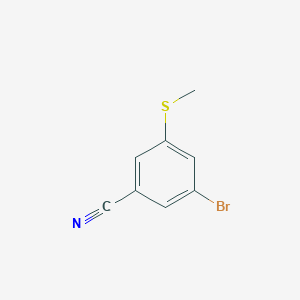

Radiosynthesis for Imaging Applications

Compounds within this chemical family have been utilized in the development of radioligands for imaging. Specifically, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including DPA-714, were reported for selective imaging of the translocator protein (18 kDa) with PET, indicating their utility in in vivo imaging applications (Dollé et al., 2008).

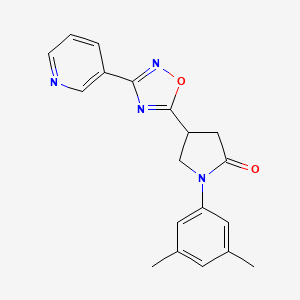

Synthesis and Biological Activity

The synthesis and evaluation of various derivatives have led to discoveries in antimicrobial and antitubercular activities. For example, novel pyrimidine-azitidinone analogues have been synthesized and evaluated for their antioxidant, in vitro antimicrobial, and antitubercular activities, showcasing the compound's potential as a basis for developing new therapeutic agents (Chandrashekaraiah et al., 2014).

Antifolate and DHFR Inhibitors

Research has also explored the synthesis of classical and nonclassical antifolates based on 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines, aimed at inhibiting key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds have shown promising inhibitory activities, suggesting their potential in cancer therapy (Gangjee et al., 2008).

Enhancement of Material Properties

Further extending the applications, molecular imprinted polymers incorporating similar compounds have been investigated for their enhanced properties. These studies aim at understanding the interaction and stabilization mechanisms, offering insights into the design of materials with improved performance for various applications (Fahim & Abu-El Magd, 2021).

Eigenschaften

IUPAC Name |

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3S/c1-13-8(17)6-20-7-4-5-14-10-9(7)11(18)16(3)12(19)15(10)2/h4-5H,6H2,1-3H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOVBABPBBTEAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3013820.png)

![N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide](/img/structure/B3013821.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3013822.png)

![(1R,5S)-3-(pyridin-3-yloxy)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3013825.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide](/img/structure/B3013826.png)

![1-{4-[(4-chlorobenzyl)oxy]phenyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3013832.png)

![{2,3-Dihydropyrazolo[5,1-b]oxazol-6-yl}methanamine hydrochloride](/img/structure/B3013833.png)

![2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3013837.png)